N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
The compound N-(2,4-dimethoxyphenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by two key substituents:
- N-(2,4-dimethoxyphenyl): A methoxy-substituted aryl group linked via an amine at position 5 of the quinazoline core.
- 3-(2,5-dimethylbenzenesulfonyl): A sulfonyl group with methyl substituents at positions 2 and 5 of the benzene ring, attached at position 3 of the triazoloquinazoline scaffold.
The triazoloquinazoline core is known for its planar heterocyclic structure, which facilitates interactions with biological targets such as kinases or nucleic acids .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-10-16(2)22(13-15)35(31,32)25-24-27-23(18-7-5-6-8-20(18)30(24)29-28-25)26-19-12-11-17(33-3)14-21(19)34-4/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHBENEZHRWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Quinazoline Core Construction: The quinazoline core is constructed through a series of reactions, often involving condensation and cyclization steps.
Introduction of Substituents: The methoxy and sulfonyl groups are introduced through substitution reactions, using reagents such as methoxybenzene and sulfonyl chlorides.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and sulfonyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs in the [1,2,3]Triazolo[1,5-a]quinazoline Family
The following compounds share the triazoloquinazoline core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Key Observations:
Aryl Amines: The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which could modulate electronic interactions with targets compared to 4-isopropylphenyl or 4-ethoxyphenyl groups.
Biological Activity: Thieno-fused triazolopyrimidines (e.g., compound 4i, 5n, o in ) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c). This suggests that the quinazoline core may be less effective in cytotoxic contexts unless paired with optimized substituents .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (Estimated) | 7-Chloro Analog | 4-Ethoxyphenyl Analog |
|---|---|---|---|
| LogP | ~4.2 | 3.8 | 3.5 |
| Water Solubility (mg/mL) | <0.1 | 0.05 | 0.08 |
| Hydrogen Bond Acceptors | 9 | 8 | 8 |
- Lipophilicity : The target compound’s higher LogP (estimated) suggests greater tissue penetration but may limit aqueous solubility.
- Metabolic Stability : Methoxy and methyl groups may slow oxidative metabolism compared to chloro or ethoxy substituents .
Biological Activity
N-(2,4-Dimethoxyphenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline moiety and is substituted with a dimethoxyphenyl and a dimethylbenzenesulfonyl group. Its molecular formula is , and it has a molecular weight of approximately 378.47 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by forming hydrogen bonds with active sites.
- Receptor Modulation : The dimethoxyphenyl group can interact with neurotransmitter receptors, potentially modulating their activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HepG2 | 4.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against various bacterial strains. In particular, it showed significant activity against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated that treatment led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Antimicrobial Testing
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of pathogens. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains of bacteria.
Q & A
Q. What are the common synthetic routes for preparing triazoloquinazoline derivatives like this compound?
The synthesis typically involves multi-step reactions starting with cyclization of precursors such as 2-aminobenzonitrile or anthranilic acid derivatives. Key steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclization of nitriles with hydrazines under acidic conditions .
- Quinazoline core assembly : Condensation reactions using aldehydes or ketones, often facilitated by glacial acetic acid or triethylamine in refluxing ethanol .
- Functionalization : Substituents like the 2,5-dimethylbenzenesulfonyl group are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts . Example solvents: dichloromethane, 1,4-dioxane; purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., shifts at δ 7.2–8.5 ppm for quinazoline protons) .
- Mass spectrometry (LC-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Q. What are the primary biological targets of triazoloquinazoline analogs?
Similar compounds inhibit enzymes like tyrosine kinases or phosphodiesterases via π-π stacking and hydrogen bonding. Computational docking studies (e.g., AutoDock Vina) predict binding to ATP-binding pockets in kinases, with key interactions involving the triazole ring and sulfonyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for the 2,5-dimethylbenzenesulfonyl substituent introduction?
- Catalyst screening : Palladium on carbon (Pd/C) or Buchwald-Hartwig conditions for sulfonamide coupling, with yields improving at 80–100°C .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfonylating agents.
- Additives : Use of cesium carbonate or K₃PO₄ to deprotonate intermediates and accelerate substitution .
- Monitoring : TLC or HPLC to track reaction progress and minimize byproducts.
Q. How do discrepancies between in silico ADMET predictions and experimental pharmacokinetics arise?
- Lipophilicity overestimation : Computational models (e.g., SwissADME) may mispredict logP due to the compound’s bulky sulfonyl group, leading to false-high permeability estimates. Validate via Caco-2 cell assays .
- Metabolic stability : Predicted cytochrome P450 interactions (e.g., CYP3A4 inhibition) require confirmation with microsomal stability assays .
- Solubility : Adjust formulations (e.g., PEG-400 co-solvents) if experimental aqueous solubility falls below predictions.
Q. What strategies resolve contradictions in activity data across cell lines?
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects at higher doses.
- Cell line genotyping : Confirm target expression levels (e.g., via qPCR or Western blot) to rule out variability .
- Redox interference : Use ROS scavengers (e.g., NAC) to assess if cytotoxicity is artifactually linked to oxidative stress .
Methodological Guidance
Q. How to design SAR studies for improving selectivity against kinase isoforms?
- Core modifications : Replace the quinazoline moiety with pyrimidine or purine analogs to alter steric hindrance .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonyl group to enhance hydrogen bonding .
- Proteome-wide profiling : Use kinome-wide inhibition assays (e.g., KINOMEscan) to identify off-target interactions .
Q. What analytical methods confirm purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
